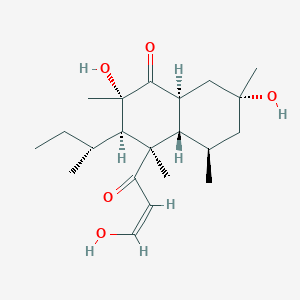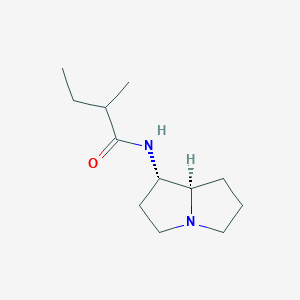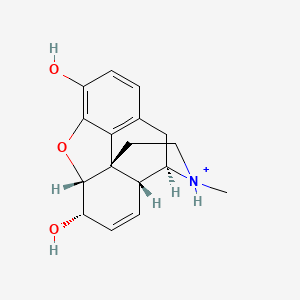
Sulfoaildenafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoaildenafil, also known as this compound or sildenafil thione, is a synthetic drug that is a structural analog of sildenafil (commonly known as Viagra). It was first reported in 2005 and is not approved by any health regulation agency. Like sildenafil, thiomethisosildenafil is a phosphodiesterase type 5 (PDE5) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfoaildenafil is synthesized through a series of chemical reactions involving the modification of the sildenafil structureThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for thiomethisosildenafil are not well-documented due to its status as an unapproved drug. the synthesis likely follows similar protocols to those used in laboratory settings, scaled up for larger production volumes.
Chemical Reactions Analysis
Types of Reactions
Sulfoaildenafil undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the structure can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted analogs of thiomethisosildenafil .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of PDE5 inhibitors.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic guanosine monophosphate (cGMP).
Medicine: Explored for its potential use in treating erectile dysfunction and pulmonary arterial hypertension, similar to sildenafil.
Industry: Found as an adulterant in dietary supplements marketed for sexual enhancement
Mechanism of Action
Sulfoaildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in the levels of cGMP, which in turn causes relaxation of smooth muscle cells and increased blood flow. The molecular targets involved include the PDE5 enzyme and the cGMP signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Thiohomosildenafil: Another structural analog with similar PDE5 inhibitory activity.
Aildenafil: A potent and selective PDE5 inhibitor.
Homosildenafil: Similar to aildenafil, with minor structural differences
Uniqueness
Sulfoaildenafil is unique due to the presence of a thione group in its structure, which differentiates it from other PDE5 inhibitors. This structural modification may influence its pharmacokinetic and pharmacodynamic properties, although detailed studies are lacking .
Properties
Molecular Formula |
C23H32N6O3S2 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C23H32N6O3S2/c1-6-8-18-20-21(28(5)27-18)23(33)26-22(25-20)17-11-16(9-10-19(17)32-7-2)34(30,31)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,33) |
InChI Key |
SCLUKEPFXXPARW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C |
Synonyms |
thiomethisosildenafil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


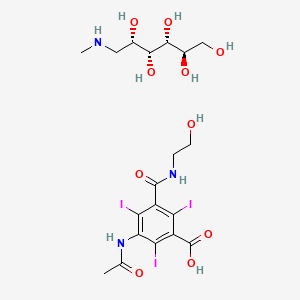

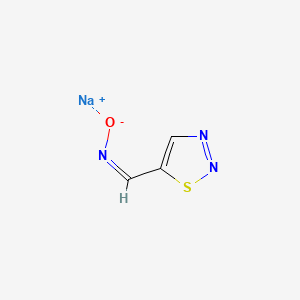
![(2S,3R,4R,5S)-2-[(3S,8S,9S,10R,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol](/img/structure/B1260559.png)
![4-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1260561.png)
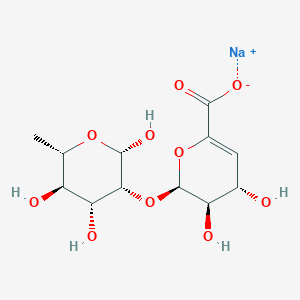

![[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1260566.png)
![Sodium 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzoimidazole](/img/structure/B1260569.png)
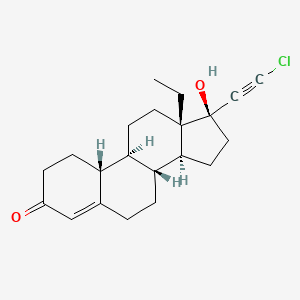
![(4S)-4-[(3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-piperidin-1-ylpentan-1-one](/img/structure/B1260571.png)
